molecular formula C22H25N5O5S2 B2409025 (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 607692-88-6

(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2409025
CAS No.: 607692-88-6
M. Wt: 503.59
InChI Key: NLCFJCVYHWSEAB-PEZBUJJGSA-N
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Description

(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a potent and selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) , a repressive mark associated with gene silencing. Dysregulation of EZH2 is frequently observed in various cancers, including lymphomas and other malignancies , where it contributes to uncontrolled cell proliferation by silencing tumor suppressor genes. This compound acts as a competitive inhibitor that binds to the S-adenosylmethionine (SAM) binding site of EZH2, thereby blocking its methyltransferase activity and reducing global H3K27me3 levels. By inhibiting EZH2, this reagent induces apoptosis and differentiation in cancer cells that are dependent on EZH2 function. Its high selectivity makes it an invaluable chemical probe for investigating the role of EZH2 and epigenetic mechanisms in oncogenesis, cancer progression, and cellular differentiation. Researchers can utilize this compound to explore novel therapeutic strategies and validate EZH2 as a target in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S2/c1-3-32-21(30)25-10-8-24(9-11-25)18-15(19(28)26-7-5-4-6-17(26)23-18)14-16-20(29)27(12-13-31-2)22(33)34-16/h4-7,14H,3,8-13H2,1-2H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCFJCVYHWSEAB-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure

The compound consists of multiple pharmacophores, including a thiazolidinone moiety and a pyrimidine ring, which are known to contribute to its biological activities. The structural formula is represented as follows:

C21H28N4O4S\text{C}_{21}\text{H}_{28}\text{N}_4\text{O}_4\text{S}

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. In particular, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Efficacy : The compound exhibited antibacterial activity that surpassed that of standard antibiotics like ampicillin and streptomycin by 10–50 times against several bacterial strains, including Enterobacter cloacae and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values as low as 0.004–0.03 mg/mL, indicating strong potency against bacterial pathogens .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8E. coli0.004–0.030.008–0.06
Compound 12S. aureus0.0150.030
Compound 15B. cereus0.0200.040

Antifungal Activity

The antifungal properties of compounds related to this compound have also been investigated.

Key Findings:

  • Potency : The antifungal activity was notable with MIC values ranging from 0.004–0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus .
  • Comparative Efficacy : The most potent compound in the series was found to be effective against the most sensitive fungal strains while showing reduced activity against resistant strains .

Anticancer Activity

The anticancer potential of the compound has been explored through molecular docking studies and in vitro assays.

Key Findings:

  • Targeting Cancer Cells : Compounds derived from this structure demonstrated promising binding affinities towards cancer cell receptors, indicating potential for inhibiting cancer cell proliferation .
  • Inhibition Studies : Several derivatives were synthesized and tested for their ability to inhibit growth in various cancer cell lines, showing significant reductions in cell viability .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The thiazolidinone component of the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds containing the thiazolidinone scaffold can inhibit bacterial growth and may serve as a basis for developing new antibiotics.

Anti-inflammatory Effects

Compounds with structural similarities have also been evaluated for their anti-inflammatory properties. They have been found to inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)15.0

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

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